molecular formula C6H12ClNO3 B2554076 Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride CAS No. 2089258-00-2

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride

Cat. No.: B2554076
CAS No.: 2089258-00-2
M. Wt: 181.62
InChI Key: HGIMEFHCCXRWMM-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiosynthesis

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is used in the synthesis of non-natural amino acids like FACBC, which show potential for tumor imaging using positron emission tomography. An improved synthesis method has been established, offering high stereoselectivity and suitability for large-scale preparations. This synthesis also paves the way for the automated radiosynthesis of anti-[18F]FACBC, marking significant progress toward its routine production for human use (McConathy et al., 2003).

Photochemical and Stereodivergent Syntheses

The compound is instrumental in photochemical and stereodivergent syntheses. It's used in the short gram-scale synthesis of enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives, featuring highly selective photocycloaddition reactions (Chang et al., 2018). Additionally, it's utilized in the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Physical-Chemical Properties and Synthesis of Analogues

Research into the physical-chemical properties of cyclobutane amino acids is crucial for understanding their potential applications. The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers has been achieved, starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, revealing valuable insights into their pKa values and interactions (Chernykh et al., 2016). Additionally, the synthesis of novel non-natural spiro[2.3]hexane amino acids as conformationally restricted analogs of γ-aminobutyric acid has been reported, showing promise as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 1-amino-3-hydroxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4,8H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIMEFHCCXRWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-00-2
Record name methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride
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